Home > Products > Screening Compounds P99857 > Bufuralol-d9 Hydrochloride
Bufuralol-d9 Hydrochloride - 1173023-51-2

Bufuralol-d9 Hydrochloride

Catalog Number: EVT-1440252
CAS Number: 1173023-51-2
Molecular Formula: C16H24ClNO2
Molecular Weight: 306.87 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bufuralol-d9 hydrochloride is a deuterated form of bufuralol hydrochloride, a β-adrenoceptor antagonist. [, ] This means that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. Isotopic labeling is a valuable technique in scientific research, particularly in the fields of pharmacology and metabolism studies, as it allows researchers to track the fate of a compound within a biological system.

Ritodrine Hydrochloride

Compound Description: Ritodrine hydrochloride (RD-HCl) is a pharmaceutical primarily employed for its tocolytic effects. It is utilized to halt premature labor by inducing uterine relaxation. []

Relevance: While not directly structurally analogous, Ritodrine Hydrochloride and Bufuralol-d9 Hydrochloride are both categorized as β-adrenoceptor antagonists. Both impact adrenergic receptors, albeit with different affinities and clinical applications. This shared pharmacological class highlights a relationship in their modes of action, despite structural divergence. []

Venlafaxine Hydrochloride d9

Compound Description: Venlafaxine Hydrochloride d9 serves as a deuterated analog of the antidepressant Venlafaxine. This isotopic substitution makes it valuable in pharmacokinetic and metabolic studies of the original drug. []

Relevance: The connection between Venlafaxine Hydrochloride d9 and Bufuralol-d9 Hydrochloride arises from their shared use of deuterium labeling. This technique, while not indicative of structural similarity, highlights their utility in research settings for tracing metabolic fates or enhancing analytical sensitivity. []

N-Isopropylhydroxylamine Derivative of Toliprolol (Compound 7)

Compound Description: This compound, designated as (7) in the source paper, represents an N-hydroxy derivative of the β-adrenoceptor antagonist Toliprolol. [] It is significant as a potential intermediate in the metabolic breakdown of Toliprolol within the body. Notably unstable, it readily oxidizes in solution, highlighting its transient nature.

Relevance: The relevance of this compound to Bufuralol-d9 Hydrochloride stems from their shared lineage as modified β-adrenoceptor antagonists. While structurally distinct, the core structure of both parent compounds (Toliprolol and Bufuralol) shares similarities, and exploring metabolic modifications like N-hydroxy derivatives offers insights into potential breakdown pathways and metabolites relevant to understanding Bufuralol-d9 Hydrochloride's behavior. []

N-t-Butylhydroxylamine Derivative of Bufuralol (Compound 13)

Compound Description: Compound (13) is an N-hydroxy derivative of Bufuralol itself. [] Similar to compound (7), it is studied as a potential metabolite in the in vivo degradation of Bufuralol. Despite being stable as a hydrochloride salt, it undergoes oxidation when in solution.

Relevance: This compound holds direct structural relevance to Bufuralol-d9 Hydrochloride as it is a derivative of Bufuralol itself. Investigating its formation and behavior provides crucial insights into the metabolic fate of Bufuralol within the body. These metabolic pathways are directly applicable to understanding the potential transformations and byproducts of Bufuralol-d9 Hydrochloride. []

Pindolol

Compound Description: Pindolol is a non-selective β-adrenoceptor antagonist used in the management of hypertension and angina pectoris. [] It exerts its effects by blocking the action of epinephrine and norepinephrine on the heart and blood vessels.

Relevance: Pindolol's relevance to Bufuralol-d9 Hydrochloride stems from their shared classification as non-selective β-adrenoceptor antagonists. This implies similar pharmacological actions, albeit potentially with varying potencies and selectivity profiles. Studies comparing their hemodynamic effects highlight their related therapeutic applications and offer insights into potential overlapping or contrasting effects with Bufuralol-d9 Hydrochloride. []

Heroin, 6-Acetylmorphine, and Morphine

Compound Description: This group comprises heroin and its primary metabolites, 6-acetylmorphine and morphine. They are opioid agonists and are central to studies involving drug metabolism, detection, and hair analysis. [, ]

Methylphenidate Hydrochloride, Amphetamine, and Lisdexamfetamine Dimesylate

Compound Description: These medications are commonly prescribed for attention deficit hyperactivity disorder (ADHD). [] Methylphenidate hydrochloride (Ritalin, Concerta) and amphetamine (Adderall) are stimulants, while lisdexamfetamine dimesylate (Vyvanse) is a prodrug that converts to dextroamphetamine, a stimulant, in the body.

Relevance: Similar to the opioid compounds, the link between these ADHD medications and Bufuralol-d9 Hydrochloride is analytical rather than structural or pharmacological. Studies investigating wastewater analysis for detecting pharmaceutical compounds demonstrate this co-occurrence. [] This underscores their shared presence as targets in specific analytical methodologies, not an intrinsic chemical relationship.

Tolbutamide

Compound Description: Tolbutamide is an oral hypoglycemic agent used in the management of type 2 diabetes. [] It belongs to the sulfonylurea class of drugs, which stimulate insulin secretion from the pancreas.

Relevance: Although structurally dissimilar, Tolbutamide is relevant to Bufuralol-d9 Hydrochloride due to their shared role as substrates for cytochrome P450 enzymes. Studies investigating the metabolism and potential drug-drug interactions of both compounds highlight this connection. [] This shared metabolic pathway suggests that alterations in P450 activity could influence the pharmacokinetics of both compounds, potentially leading to interactions.

Midazolam Hydrochloride

Compound Description: Midazolam hydrochloride is a short-acting benzodiazepine commonly used for sedation and anesthesia. [, ] It exhibits anxiolytic, amnestic, and muscle relaxant properties.

Relevance: The relevance of Midazolam Hydrochloride to Bufuralol-d9 Hydrochloride lies in their shared metabolic pathways and susceptibility to drug-drug interactions. Both are substrates for cytochrome P450 enzymes, specifically CYP3A, making them vulnerable to altered pharmacokinetics when co-administered with inhibitors or inducers of this enzyme. Studies investigating the potential for such interactions frequently employ Midazolam Hydrochloride as a probe substrate alongside other drugs like Bufuralol. [, ]

Overview

Bufuralol-d9 Hydrochloride is a deuterated form of Bufuralol, which is a non-selective beta-adrenergic receptor antagonist. This compound is notable for its use in pharmacological research and analytical chemistry. The incorporation of deuterium, a stable isotope of hydrogen, enhances the compound's stability and allows for improved tracking in metabolic studies.

Source and Classification

Bufuralol-d9 Hydrochloride is synthesized from Bufuralol through a process that introduces deuterium into its molecular structure. It falls under the classification of small molecules and is primarily used in experimental settings, particularly in pharmacology and analytical chemistry. This compound is recognized for its role as an internal standard in various mass spectrometry techniques, aiding in the quantification of Bufuralol and its metabolites .

Synthesis Analysis

Methods and Technical Details

The synthesis of Bufuralol-d9 Hydrochloride involves several key steps:

  1. Deuteration: The process begins with the introduction of deuterium atoms into the tert-butyl group of Bufuralol. This step is crucial as it modifies the molecular weight and enhances the compound's isotopic purity.
  2. Purification: Following deuteration, extensive purification processes are employed to isolate Bufuralol-d9 Hydrochloride from by-products and ensure high isotopic purity.
  3. Industrial Production: For large-scale production, specialized equipment is utilized to handle deuterium gas safely. The industrial methods mirror laboratory techniques but are optimized for efficiency and consistency in product quality .
Molecular Structure Analysis

Structure and Data

Bufuralol-d9 Hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C16_{16}H23_{23}D9_9NO2_2
  • Molecular Weight: Approximately 267.38 g/mol (considering deuterium substitution).
  • IUPAC Name: 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol.

The presence of deuterium alters the vibrational frequencies of the molecule, making it easier to differentiate from non-deuterated forms during analytical procedures .

Chemical Reactions Analysis

Reactions and Technical Details

Bufuralol-d9 Hydrochloride can undergo several types of chemical reactions:

  • Oxidation: This reaction can produce hydroxybufuralol derivatives using oxidizing agents like potassium permanganate.
  • Reduction: Reduction can convert Bufuralol to its corresponding alcohol derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions may occur at the aromatic ring or tert-butyl group, facilitated by halogens or nucleophiles .

Major Products Formed

The reactions yield various derivatives:

  • Oxidation: Hydroxybufuralol derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Multiple substituted Bufuralol derivatives depending on reagents used .
Mechanism of Action

Process and Data

Bufuralol-d9 Hydrochloride acts primarily as a non-selective antagonist of beta-adrenergic receptors. Its mechanism involves:

  1. Receptor Interaction: The compound binds to beta-adrenergic receptors, inhibiting their activation by catecholamines.
  2. Cyclic AMP Reduction: This blockade decreases adenylate cyclase activity, leading to reduced cyclic AMP production within cells.
  3. Physiological Effects: The resultant biochemical pathways include decreased mean arterial blood pressure and increased abdominal aortic blood flow, demonstrating its potential therapeutic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.0356 mg/mL.

Chemical Properties

  • LogP (Octanol-Water Partition Coefficient): 3.50, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is 13.06; strongest basic pKa is 9.24.
  • Hydrogen Bonding: Two hydrogen bond donors and two acceptors are present, influencing its interaction with biological systems .
Applications

Scientific Uses

Bufuralol-d9 Hydrochloride serves multiple roles in scientific research:

  • Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of Bufuralol.
  • Pharmacology: Assists in studying the metabolism and pharmacokinetics of beta-adrenergic receptor antagonists.
  • Quality Control: Employed in pharmaceutical industries for standardization and quality assurance of products containing Bufuralol .

Properties

CAS Number

1173023-51-2

Product Name

Bufuralol-d9 Hydrochloride

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

306.87 g/mol

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/i2D3,3D3,4D3;

InChI Key

KJBONRGCLLBWCJ-WWMMTMLWSA-N

SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl

Synonyms

α-[[(1,1-Dimethylethyl)-amino]methyl]-7-ethyl-2-benzofuranmethanol-d9; Ro-3-4787-d9; Angium-d9;

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC2=C(O1)C(=CC=C2)CC)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.